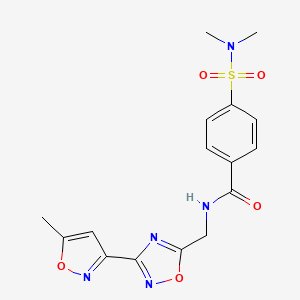![molecular formula C6H5N3 B2384543 Imidazo[1,5-b]pyridazine CAS No. 51741-28-7](/img/structure/B2384543.png)
Imidazo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-b]pyridazine is a heterocyclic compound that consists of an imidazole ring fused to a pyridazine ring. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing imidazo[1,5-b]pyridazines involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can further react with acetic anhydride, phenyl isocyanate, and para-tolualdehyde . Another approach involves the heterocyclization of pyridazines containing an acylaminomethyl group at position 3 to form the imidazole ring .
Industrial Production Methods: Industrial production of imidazo[1,5-b]pyridazines typically involves multi-step synthetic routes that ensure high yield and purity. These methods often employ readily available starting materials and efficient reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can yield derivatives with additional hydrogen atoms.
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have been found to inhibit kinase enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Imidazo[1,5-b]pyridazine can be compared to other similar compounds, such as imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine. While all these compounds share a fused heterocyclic structure, they differ in the position and type of the fused rings:
Imidazo[1,2-b]pyridazine: This compound has the imidazole ring fused to the pyridazine ring at different positions, leading to variations in biological activity and chemical properties.
Imidazo[1,2-a]pyridine: This compound has a pyridine ring instead of a pyridazine ring, resulting in different pharmacological profiles and applications.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
imidazo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJQYWFGJWOGKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2384465.png)
![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)
![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)
![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)





